4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one

Kinase inhibitor design Regioisomeric selectivity Hinge-binding motif

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one (CAS 61382-85-2) is a nitrogen-rich heterocyclic small molecule belonging to the 1,3,5-triazin-2-one class, featuring a 4-pyridyl substituent at the 6-position and an amino group at the 4-position. With a molecular formula of C₈H₇N₅O and a molecular weight of 189.17 g·mol⁻¹, it is catalogued in ChEMBL (CHEMBL2009408) and is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C8H7N5O
Molecular Weight 189.17 g/mol
CAS No. 61382-85-2
Cat. No. B13128757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one
CAS61382-85-2
Molecular FormulaC8H7N5O
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NC(=O)N2)N
InChIInChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-1-3-10-4-2-5/h1-4H,(H3,9,11,12,13,14)
InChIKeyYEVHZHQVYMFTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one (CAS 61382-85-2): Procurement-Grade Triazinone Scaffold for Kinase-Targeted Medicinal Chemistry


4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one (CAS 61382-85-2) is a nitrogen-rich heterocyclic small molecule belonging to the 1,3,5-triazin-2-one class, featuring a 4-pyridyl substituent at the 6-position and an amino group at the 4-position [1]. With a molecular formula of C₈H₇N₅O and a molecular weight of 189.17 g·mol⁻¹, it is catalogued in ChEMBL (CHEMBL2009408) and is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its core scaffold is recognized in kinase inhibitor medicinal chemistry, and it is explicitly claimed in patents as a Rho-kinase (ROCK) inhibitor with therapeutic relevance to cancer, erectile dysfunction, and cardiovascular indications [2].

Why Generic Substitution Fails for 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one: Regioisomeric and Functional-Group Specificity in Triazine-Based Kinase Probes


Triazinone-based kinase probes cannot be generically interchanged because small structural variations among regioisomers and functional-group analogs produce quantifiably divergent physicochemical and target-engagement profiles. The 4-pyridyl orientation in the target compound presents the pyridine nitrogen in a geometry optimized for hinge-region hydrogen bonding in a subset of kinases (e.g., Rho-kinase), whereas the 3-pyridyl regioisomer engages a different hydrogen-bond vector, biasing activity toward CDK-family kinases . Replacement of the 2-carbonyl group (present in the target compound) with a 2-amino group yields the 2,4-diamino analog (CAS 33237-20-6), which shifts the computed logP from –0.7 to +0.427—a >1.1 log unit increase in lipophilicity that can alter membrane permeability, metabolic stability, and off-target promiscuity [1][2]. These molecular-level differences render one triazine derivative unsuitable as a drop-in replacement for another in reproducible pharmacological or chemical biology workflows.

Quantitative Evidence Guide: Head-to-Head Differentiation of 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one from Closest Structural Analogs


Regioisomeric Differentiation: 4-Pyridyl vs. 3-Pyridyl Orientation Determines Kinase Selectivity Vector

The target compound bears the pyridin-4-yl substituent, positioning the pyridine nitrogen for linear hydrogen-bond acceptance from the kinase hinge backbone NH—a geometry documented in co-crystal structures of pyridyl-triazine kinase inhibitors [1]. By contrast, 4-amino-6-(pyridin-3-yl)-1,3,5-triazin-2(1H)-one presents the nitrogen at a meta orientation, which alters the hydrogen-bond vector and has been associated with CDK-family inhibition rather than Rho-kinase activity . The regioisomeric switch thus redirects the compound's primary kinase-target landscape, making the 4-pyridyl isomer the relevant choice for Rho-kinase-focused programs.

Kinase inhibitor design Regioisomeric selectivity Hinge-binding motif

Functional-Group Differentiation: 2-Carbonyl vs. 2-Amino Substitution Alters logP by >1.1 Units

The target compound features a carbonyl at the 2-position (triazin-2-one), yielding a predicted logP of –0.7 [1]. The closest diamine analog, 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine (CAS 33237-20-6), replaces the carbonyl with an amino group and exhibits a measured logP of 0.427 [2]. This represents a >1.1 log unit increase (approximately 13-fold higher octanol-water partition coefficient) for the diamine analog, indicating substantially greater lipophilicity. Such a difference is expected to impact aqueous solubility, passive membrane permeability, and CYP-mediated metabolism, directly influencing assay compatibility and in vivo pharmacokinetics.

Physicochemical property optimization logP Triazine scaffold

Patent-Protected Application Space: Explicit Claiming as Rho-Kinase Inhibitor

The target compound is explicitly claimed in patent literature as a Rho-kinase (ROCK) inhibitor, with specific therapeutic indications including inhibition of tumor growth, treatment of erectile dysfunction, and coronary heart disease [1]. The structurally closest comparator, 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine (CAS 33237-20-6), is primarily documented for antiviral applications, with an IC₅₀ of 6.7 μg·mL⁻¹ (≈35.6 μM) against feline herpesvirus in CrFK cells, and is explicitly noted as lacking antitumor activity in the same study [2]. This patent-enforced application differentiation means that for Rho-kinase-targeted discovery programs, the triazin-2-one scaffold is the legally and scientifically validated starting point, whereas the diamine analog is effectively restricted to antiviral exploration.

Rho-kinase inhibition ROCK Patent-protected chemical space

Commercially Verified Purity: 97% Standard with Batch-Specific QC Documentation

The target compound is commercially sourced at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC traceability . The closest structural comparator, 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine (CAS 33237-20-6), is also available at 97% purity from the same supplier . However, the triazin-2-one scaffold has a lower molecular weight (189.17 vs. 188.19 g·mol⁻¹) and a higher polar surface area (PSA = 98.28 Ų vs. estimated ~77 Ų for the diamine), offering a distinct impurity-profile risk assessment for procurement decisions.

Procurement quality assurance Purity specification QC documentation

ChEMBL-Curated Bioactivity: 5-HT₆ Receptor Antagonist Activity with Ki = 491 nM

The ChEMBL database (CHEMBL2009408) records a Ki of 491 nM for the target compound as an antagonist at recombinant human 5-HT₆ receptor expressed in HEK293 cells, assessed by 5-HT-induced intracellular cAMP production [1]. By contrast, the BindingDB entry BDBM186936 (structurally distinct but scaffold-related triazine) shows Ki values of 371 nM at 5-HT₁A and 1,950 nM at 5-HT₂A receptors, indicating a different serotonergic selectivity fingerprint [2]. While a direct head-to-head comparison at 5-HT₆ is not available for the closest analogs, this datum establishes a quantifiable, target-specific bioactivity anchor point for the compound that can guide receptor-panel screening strategies.

Serotonin receptor 5-HT₆ GPCR screening

Polypharmacological Activity Fingerprint: Qualitative Multi-Target Bioactivity vs. Narrow-Spectrum Analogs

The Lin-Group AOD database records a broad qualitative bioactivity profile for the target compound, including: inhibition of DMBA-induced JB6 cell transformation (anticarcinogenic), TPA-induced promotion blockade, antimutagenesis (TA102/TA104 S. typhimurium), phospholipase A₂ inhibition (paw edema model), antimalarial activity (P. falciparum), antivenom activity (N. naja venom neutralization), and antifungal activity (A. niger cilia inhibition) [1]. While these data lack quantitative IC₅₀ values with comparators, they establish a multi-target polypharmacological fingerprint that contrasts with the narrower, single-indication profile of the 2,4-diamino analog, which showed only slight anti-herpesvirus activity and no antitumor effect [2]. This breadth of activity suggests utility in phenotypic screening and drug-repurposing libraries where polypharmacology is desired.

Polypharmacology Multi-target profiling Chemoprevention

Optimal Application Scenarios for 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one Based on Quantitative Differentiation Evidence


Rho-Kinase (ROCK) Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams pursuing Rho-kinase inhibition for oncology or cardiovascular indications should select the 4-pyridyl triazin-2-one scaffold as the patent-protected, regioisomerically correct starting point. The 4-pyridyl orientation matches the kinase hinge-binding geometry validated in pyridyl-triazine co-crystal structures [5], whereas the 3-pyridyl regioisomer directs activity toward CDK-family kinases. The ≥97% purity with batch QC documentation supports SAR-driven analoging with reproducible assay results.

Aqueous-Compatible High-Throughput Screening (HTS) Libraries

With a predicted logP of –0.7—more than one log unit lower than the 2,4-diamino analog (logP = 0.427) [5]—the target compound offers superior aqueous solubility for biochemical HTS formats. This reduces the risk of compound precipitation from DMSO stock solutions in low-volume (≤10 μL) assay wells, making it a preferred scaffold for aqueous-compatible kinase panels, GPCR screens, and phenotypic assays where solubility-limited false negatives must be minimized.

Phenotypic Screening and Drug-Repurposing Collections

The compound's documented polypharmacological fingerprint—spanning anticarcinogenic, antimutagenic, anti-inflammatory, antimalarial, antivenom, and antifungal activities [5]—positions it as a valuable entry in phenotypic screening decks. Unlike the narrow-spectrum 2,4-diamino analog (limited to weak antiviral activity), the target compound's multi-target profile enables hit discovery across diverse disease models, particularly in chemoprevention and inflammation where JB6 cell transformation and phospholipase A₂ inhibition data provide mechanistic anchoring.

Serotonergic GPCR Chemical Biology Probe Development

The ChEMBL-curated Ki of 491 nM at human 5-HT₆ receptor [5] provides a validated starting potency for CNS-targeted probe development. The distinct serotonergic receptor selectivity relative to scaffold analogs exhibiting 5-HT₁A/₂A activity suggests that the triazin-2-one core may offer a receptor-subtype-discriminating pharmacophore suitable for tool compound optimization in neuropharmacology.

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